molecular formula C10H9BrF3NO B14063775 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14063775
M. Wt: 296.08 g/mol
InChI Key: UKKJOTOBKJBVKS-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and trifluoromethyl groups. Common synthetic routes include:

    Bromination: The precursor compound undergoes bromination using bromine or a brominating agent under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(2-Amino-6-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-Amino-6-(trifluoromethyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom in place of bromine.

    1-(2-Amino-6-(trifluoromethyl)phenyl)-2-iodopropan-1-one: Features an iodine atom instead of bromine.

Uniqueness: 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO/c1-5(11)9(16)8-6(10(12,13)14)3-2-4-7(8)15/h2-5H,15H2,1H3

InChI Key

UKKJOTOBKJBVKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1N)C(F)(F)F)Br

Origin of Product

United States

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